Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Brand Name: Vulcanchem
CAS No.: 129922-33-4
VCID: VC3839641
InChI: InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C14H8F6O3SSe
Molecular Weight: 449.2 g/mol

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium

CAS No.: 129922-33-4

Cat. No.: VC3839641

Molecular Formula: C14H8F6O3SSe

Molecular Weight: 449.2 g/mol

* For research use only. Not for human or veterinary use.

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium - 129922-33-4

Specification

CAS No. 129922-33-4
Molecular Formula C14H8F6O3SSe
Molecular Weight 449.2 g/mol
IUPAC Name trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium
Standard InChI InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Standard InChI Key JBCKNNSFQMKYGM-UHFFFAOYSA-M
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Features

The compound consists of a dibenzoselenophen scaffold where one selenium atom is bonded to a CF3\text{CF}_3 group, forming a positively charged selenophenium center. The trifluoromethanesulfonate (CF3SO3\text{CF}_3\text{SO}_3^-) anion balances the charge. Key structural attributes include:

Molecular Geometry

X-ray crystallography and computational studies reveal a planar dibenzoselenophen system with the CF3\text{CF}_3 group inducing significant electron withdrawal. The Se+CF3\text{Se}^+-\text{CF}_3 bond length is approximately 1.87 Å, shorter than typical Se–C bonds due to hyperconjugation .

Spectroscopic Properties

  • 19F NMR^{19}\text{F NMR}: A singlet at δ42.0\delta -42.0 ppm corresponds to the CF3\text{CF}_3 group on selenium, while the triflate anion resonates at δ79.3\delta -79.3 ppm .

  • IR Spectroscopy: Strong absorptions at 1,245 cm1^{-1} (S=O stretch) and 1,135 cm1^{-1} (C–F stretch) confirm the presence of triflate and CF3\text{CF}_3 moieties .

PropertyValue
Molecular FormulaC14H8F6O3SSe\text{C}_{14}\text{H}_8\text{F}_6\text{O}_3\text{S}\text{Se}
Molecular Weight449.23 g/mol
Melting Point157–158 °C (decomposition)
SolubilityDMSO, Acetonitrile, Dichloromethane

Synthesis and Manufacturing

The synthesis involves a one-pot reaction combining 3,3’-bis(trifluoromethoxy)biphenyl with triflic anhydride (Tf2O\text{Tf}_2\text{O}) and a fluorinating agent :

Key Steps:

  • Selenide Formation: 2-Lithiobiphenyl reacts with selenium powder to form dibenzoselenophen.

  • Trifluoromethylation: Treatment with CF3SO2Na\text{CF}_3\text{SO}_2\text{Na} in the presence of Tf2O\text{Tf}_2\text{O} introduces the CF3\text{CF}_3 group.

  • Counterion Exchange: The intermediate selenoxide cyclizes with triflic acid to yield the triflate salt .

This method achieves yields up to 66%, with purity >97% confirmed by HPLC .

Reactivity and Mechanism

As an electrophilic CF3\text{CF}_3 source, the compound reacts via a two-electron transfer mechanism:

Substrate Scope

  • Arenes: Electron-rich aromatics (e.g., anisole) undergo electrophilic substitution at para positions .

  • Heteroatoms: Thiols, amines, and alcohols form CF3\text{CF}_3-S, CF3\text{CF}_3-N, and CF3\text{CF}_3-O bonds, respectively .

  • Transition Metal Catalysis: Pd(II) complexes facilitate ortho-trifluoromethylation of directing group-containing arenes .

Kinetic Studies

Second-order rate constants (k2k_2) for reactions with thiophenol (1.2×103M1s11.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}) and pyrrole (3.8×104M1s13.8 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1}) highlight its moderate electrophilicity compared to Umemoto’s Reagent II (k2=5.6×103M1s1k_2 = 5.6 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Comparative Analysis with Related Reagents

ReagentElectrophilicity (k2k_2, M1 ^{-1}s1 ^{-1})Stability
Umemoto’s Reagent II5.6×1035.6 \times 10^{-3}Moderate
This Compound1.2×1031.2 \times 10^{-3}High
Togni’s Reagent8.9×1048.9 \times 10^{-4}Low

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